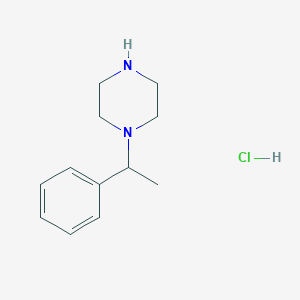

1-(1-Phenylethyl)piperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-phenylethyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14;/h2-6,11,13H,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYLJCBDMLESJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(1-Phenylethyl)piperazine Hydrochloride

This guide provides a comprehensive technical overview of the synthesis of 1-(1-phenylethyl)piperazine hydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1][2][3] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthetic pathways, reaction mechanisms, and experimental protocols.

Introduction

1-(1-Phenylethyl)piperazine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4] These compounds often serve as crucial scaffolds in the design of novel therapeutic agents.[4] The hydrochloride salt form is frequently utilized to improve the compound's stability and solubility.[2] This guide will focus on the most prevalent and efficient synthetic route to 1-(1-phenylethyl)piperazine, followed by its conversion to the hydrochloride salt.

Core Synthesis Pathway: Reductive Amination

The most direct and widely employed method for the synthesis of 1-(1-phenylethyl)piperazine is the reductive amination of acetophenone with piperazine. This one-pot reaction combines a carbonyl compound (acetophenone) and an amine (piperazine) to form a C-N bond, a fundamental transformation in organic synthesis and pharmaceutical chemistry.

Mechanism and Rationale

Reductive amination proceeds in two key steps:

-

Imine/Enamine Formation: Acetophenone reacts with one of the secondary amine groups of piperazine to form an intermediate iminium ion. This reaction is typically acid-catalyzed to facilitate the dehydration of the initial carbinolamine adduct.

-

Reduction: The iminium ion is then reduced in situ to the corresponding amine, 1-(1-phenylethyl)piperazine.

The choice of a mild and selective reducing agent is crucial to prevent the reduction of the starting ketone before the imine/enamine is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice for this transformation due to their chemoselectivity for the iminium ion over the ketone.

Visualizing the Pathway

Caption: Reductive amination pathway for 1-(1-phenylethyl)piperazine synthesis.

Alternative Synthetic Routes

While reductive amination is the most common approach, other methods for N-alkylation of piperazine exist, such as:

-

Direct Alkylation with 1-Phenylethyl Halide: This involves the reaction of piperazine with a 1-phenylethyl halide (e.g., bromide or chloride). However, this method is often plagued by issues of over-alkylation, leading to the formation of the 1,4-disubstituted piperazine byproduct. Controlling the stoichiometry and reaction conditions is critical to favor mono-alkylation.

-

N-Arylation followed by Reduction (Less Direct): In some instances, N-aryl piperazines can be synthesized and subsequently modified. However, for the synthesis of an N-alkyl derivative like 1-(1-phenylethyl)piperazine, this is a more circuitous and less efficient route.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of 1-(1-phenylethyl)piperazine and its subsequent conversion to the hydrochloride salt.

Protocol 1: Synthesis of 1-(1-Phenylethyl)piperazine via Reductive Amination

Materials:

-

Acetophenone

-

Piperazine (anhydrous)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of piperazine (4.0 equivalents) in 1,2-dichloroethane (0.2 M), add acetophenone (1.0 equivalent) and a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(1-phenylethyl)piperazine as an oil.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Protocol 2: Preparation of this compound

Materials:

-

1-(1-Phenylethyl)piperazine

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

-

Diethyl ether or Isopropanol

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the purified 1-(1-phenylethyl)piperazine (1.0 equivalent) in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) in the same solvent dropwise with vigorous stirring.

-

A white precipitate of this compound will form.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.

-

Dry the product under vacuum to obtain the final this compound salt.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 1-(1-Phenylethyl)piperazine | C₁₂H₁₈N₂ | 190.29 | Oil |

| 1-(1-Phenylethyl)piperazine HCl | C₁₂H₁₉ClN₂ | 226.75 | White Solid |

Troubleshooting and Optimization

-

Incomplete Reaction: If the reductive amination does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure the piperazine used is anhydrous, as water can interfere with the reaction.

-

Formation of Byproducts: The primary byproduct in the direct alkylation method is the 1,4-disubstituted piperazine. Using a large excess of piperazine in the reductive amination helps to minimize this.

-

Purification Challenges: If the crude product is difficult to purify by column chromatography, consider converting it to the hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process involving the reductive amination of acetophenone with piperazine, followed by salt formation with hydrochloric acid. This methodology is robust, scalable, and provides the target compound in good yield and purity. The insights and protocols provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important pharmaceutical intermediate.

References

- Google Patents. Process for the preparation of piperazine compounds and hydrochloride salts thereof. MX2011006590A.

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. Reductive amination of acetophenone derivatives employing AmDHs. [Link]

-

Organic Syntheses. 1-benzylpiperazine. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Organic Chemistry Portal. Piperazine synthesis. [Link]

- Google Patents. Method for preparing piperazines. WO1997010222A1.

-

ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline a. [Link]

-

SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

-

NIH. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]

-

Reddit. Reductive amination of piperazine. [Link]

-

ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(1-Phenylethyl)piperazine Hydrochloride

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 1-(1-Phenylethyl)piperazine Hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causality behind experimental choices and provides validated protocols for property determination. We will explore the compound's structural identity, solubility, acid-base characteristics, spectroscopic profile, and stability, offering both established data and field-proven methodologies for its characterization.

Chemical Identity and Molecular Structure

This compound is a piperazine derivative characterized by a phenylethyl group attached to one of the nitrogen atoms of the piperazine ring.[3] This structural arrangement, particularly the presence of a chiral center on the ethyl bridge and two basic nitrogen atoms, dictates its chemical behavior and interaction in biological and chemical systems. The hydrochloride salt form is typically utilized to enhance aqueous solubility and stability.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 69628-75-7 (Free Base) | [4] |

| Molecular Formula | C₁₂H₁₈N₂・HCl | [5] |

| Molecular Weight | 226.75 g/mol | [5] |

| Canonical SMILES | CC(C1=CC=CC=C1)N2CCNCC2.Cl |[4] |

Caption: Structure of this compound.

Core Physicochemical Properties: A Methodological Approach

Accurate determination of physicochemical properties is fundamental for formulation development, pharmacokinetic modeling, and ensuring batch-to-batch consistency. The following sections detail not only the known properties but also the standard methodologies for their validation.

Physical State and Appearance

1-(1-Phenylethyl)piperazine is typically a solid at room temperature. The hydrochloride salt is expected to be a white to off-white crystalline powder. Visual inspection for color, clarity (in solution), and form is the first-line quality control check.

Solubility Profile

Solubility dictates the bioavailability and formulation strategy of a drug substance. As a hydrochloride salt, the compound is designed for enhanced aqueous solubility compared to its free base.

-

Known Solubility: High solubility has been reported in Dimethyl Sulfoxide (DMSO) at concentrations up to 250 mg/mL, though this may require ultrasonication.[1][6]

-

Causality of Solvent Choice: DMSO is a powerful polar aprotic solvent ideal for creating concentrated stock solutions for in-vitro screening. For formulation, solubility in aqueous buffers (e.g., PBS), and co-solvents like ethanol and propylene glycol, is critical. The hydrochloride moiety protonates the piperazine nitrogen, creating a charged species that readily interacts with polar solvents like water.

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for pre-formulation.

-

Preparation: Add an excess amount of 1-(1-Phenylethyl)piperazine HCl to a known volume of the test solvent (e.g., Water, PBS pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of undissolved solid must be confirmed.

-

Separation: Allow the suspension to settle. Withdraw a sample of the supernatant and clarify it by centrifugation (e.g., 15,000 rpm for 10 minutes) or filtration through a 0.22 µm filter compatible with the solvent.

-

Quantification: Dilute the clarified supernatant into the mobile phase of a validated HPLC method (see Section 3.4). Calculate the concentration against a standard curve of the compound.

-

Validation: The experiment should be run in triplicate. The continued presence of solid material before sampling validates that equilibrium saturation was achieved.

Acid-Base Properties (pKa)

The pKa values define the ionization state of the molecule at different pH levels, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile. The piperazine ring contains two nitrogen atoms, resulting in two distinct pKa values.

-

Context from Parent Structure: Unsubstituted piperazine has two pKa values for its conjugate acids, approximately 9.73 and 5.35.[7]

-

Expertise & Causality: The attachment of the 1-phenylethyl group is expected to influence these values. The electron-donating nature of the alkyl group may slightly increase the basicity (raise the pKa) of the adjacent nitrogen (N1), while the steric bulk could also play a role. The pKa of the distal nitrogen (N4) should be less affected. Determining these values experimentally is essential.

This is the gold-standard method for pKa determination, offering high precision.

-

System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0). Use a temperature-controlled vessel.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water to create a solution of known concentration (e.g., 0.01 M).

-

Titration: Slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl) while recording the pH after each incremental addition. To determine both pKa values, a subsequent titration with a standardized base (e.g., 0.1 M NaOH) from the acidic endpoint is required.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The two equivalence points (inflection points) will be visible on the titration curve, from which the half-equivalence volumes can be determined.

-

Trustworthiness: The system is validated by titrating a known standard (e.g., potassium hydrogen phthalate) to ensure the accuracy of the titrant concentration and electrode response.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is required for unambiguous structural confirmation and purity assessment.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. For 1-(1-Phenylethyl)piperazine HCl, the following signals are expected in a solvent like D₂O or DMSO-d₆.

-

¹H NMR:

-

Aromatic Protons: Multiplets between 7.2-7.5 ppm (phenyl ring).

-

Piperazine Protons: A complex series of multiplets between ~2.5-3.5 ppm. The protonation and chair conformation can lead to distinct axial and equatorial signals.

-

Methine Proton (-CH): A quartet adjacent to the methyl group and phenyl ring.

-

Methyl Protons (-CH₃): A doublet coupled to the methine proton.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the 125-145 ppm region.

-

Piperazine Carbons: Signals typically in the 40-55 ppm range.

-

Aliphatic Carbons: Signals for the methine (-CH) and methyl (-CH₃) carbons.

-

Infrared (FTIR) Spectroscopy

FTIR provides functional group information. Key expected absorption bands include:

-

~2400-2700 cm⁻¹: Broad band characteristic of the N-H stretch of a secondary amine salt (R₂NH₂⁺).

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

~2800-3000 cm⁻¹: Aliphatic C-H stretching (piperazine ring and ethyl group).

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretching.

Mass Spectrometry (MS)

MS provides molecular weight and fragmentation data. Using electrospray ionization (ESI) in positive mode, the primary observed ion will be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₁₂H₁₈N₂ + H⁺ (expected m/z ≈ 191.15).

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of pharmaceutical intermediates. A reverse-phase method is typically employed.

This protocol is a robust starting point for method development and routine quality control.

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides excellent hydrophobic retention for the phenyl group, allowing for good separation from more polar or nonpolar impurities.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like piperazines.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C. Causality: Elevated temperature improves peak efficiency and reduces viscosity, ensuring reproducible retention times.

-

Detection: UV at 254 nm.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

-

System Suitability (Trustworthiness): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the retention time and peak area of the main peak must be ≤ 2.0%.

-

Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.

Stability and Storage

The stability of a compound ensures its integrity during storage and use.

-

Storage Recommendations: Supplier data sheets recommend long-term storage in solution at -80°C (up to 2 years) or -20°C (up to 1 year).[1][8] For the solid material, storage at room temperature is generally acceptable for shorter periods, provided it is in a well-sealed container protected from light and moisture.[6]

-

Chemical Insights: Phenyl piperazines have been shown to be less stable than benzyl piperazines, with degradation observed over extended periods, particularly at room temperature.[9] Therefore, for long-term archival, storing samples frozen (-20°C or below) is a prudent measure to ensure optimal integrity.[9] The hydrochloride salt form is generally more stable than the free base, which can be susceptible to oxidation and carboxylation via reaction with atmospheric CO₂.

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties make it a versatile building block in drug discovery. A thorough understanding of its solubility, pKa, and spectral characteristics, validated through the robust analytical protocols outlined in this guide, is essential for its effective application. Adherence to recommended storage conditions is critical for maintaining its purity and integrity over time. This guide provides the foundational knowledge and practical methodologies required for scientists to confidently utilize this compound in their research and development endeavors.

References

- MedchemExpress. (n.d.). This compound | Drug Intermediate. Retrieved from MedchemExpress.com [https://www.medchemexpress.com/1-(1-phenylethyl)piperazine-hydrochloride.html]

- MedChemExpress. (n.d.). This compound | Drug Intermediate. Retrieved from MedChemExpress (alternative link) [https://www.medchemexpress.com/1-(1-phenylethyl)piperazine-hydrochloride.html?locale=es]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737134, 1-(1-Phenylethyl)piperazine. Retrieved from PubChem [https://pubchem.ncbi.nlm.nih.gov/compound/2737134]

- ChemicalBook. (n.d.). 1-[(1R)-Phenylethyl]piperazine | 773848-51-4. Retrieved from ChemicalBook [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61561966.htm]

- MedChemExpress. (n.d.). This compound (Japanese). Retrieved from MedChemExpress [https://www.medchemexpress.com/1-(1-phenylethyl)piperazine-hydrochloride.html?locale=ja]

- Artepal. (n.d.). This compound. Retrieved from Artepal [https://www.artepal.com/en/product/1-1-phenylethylpiperazine-hydrochloride]

- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from UNODC [https://www.unodc.

- Smolecule. (n.d.). Buy 1-(1-Phenylethyl)piperazine | 69628-75-7. Retrieved from Smolecule [https://smolecule.com/product/1-1-phenylethylpiperazine-cas-69628-75-7/]

- Illuminated Cell. (n.d.). This compound. Retrieved from Illuminated Cell [https://illuminated-cell.com/en/product/1-1-phenylethylpiperazine-hydrochloride]

- Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing [https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25593a]

- ChemicalBook. (n.d.). 1-(2-PHENYLETHYL)PIPERAZINE synthesis. Retrieved from ChemicalBook [https://www.chemicalbook.com/synthesis/5321-49-3.htm]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79214, 1-Phenethylpiperazine. Retrieved from PubChem [https://pubchem.ncbi.nlm.nih.gov/compound/79214]

- Sigma-Aldrich. (n.d.). 1-(1-phenylethyl)piperazine AldrichCPR. Retrieved from Sigma-Aldrich [https://www.sigmaaldrich.com/US/en/product/aldrich/cpr0052]

- TargetMol. (n.d.). This compound. Retrieved from TargetMol [https://www.targetmol.com/product/1-1-Phenylethyl-piperazine-hydrochloride]

- Santa Cruz Biotechnology. (n.d.). (R)-1-(1-Phenylethyl)piperazine Hydrochloride | CAS 773848-51-4. Retrieved from SCBT [https://www.scbt.com/p/r-1-1-phenylethyl-piperazine-hydrochloride-773848-51-4]

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from NTU Journal [https://www.ntujps.com/index.php/jps/article/download/32/25]

- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from PubMed [https://pubmed.ncbi.nlm.nih.gov/29582613/]

- ResearchGate. (2018). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from ResearchGate [https://www.researchgate.

- MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from MDPI [https://www.mdpi.com/2297-8739/10/1/10]

- CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from CSCanada [http://www.cscanada.net/index.php/st/article/view/10.3968/j.st.1925579020120501.189/2711]

- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from University of Regina [https://www.uregina.ca/science/chemistry-biochemistry/assets/docs/pdf/courses/chem-430/pKa_Values_of_Some_Piperazines.pdf]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Artepal [artepal.org]

- 3. Buy 1-(1-Phenylethyl)piperazine | 69628-75-7 [smolecule.com]

- 4. 1-(1-Phenylethyl)piperazine | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. targetmol.cn [targetmol.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. uregina.ca [uregina.ca]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(1-Phenylethyl)piperazine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(1-Phenylethyl)piperazine hydrochloride (CAS Number: 436099-96-6), a versatile intermediate in the synthesis of pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical properties, outlines robust methodologies for its synthesis and characterization, and explores its potential applications in modern therapeutics, particularly in the realms of neurological disorders and oncology.

Introduction and Physicochemical Properties

1-(1-Phenylethyl)piperazine is a disubstituted piperazine derivative featuring a phenylethyl moiety attached to one of the piperazine nitrogen atoms. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to various laboratory applications. The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties and to serve as a linker to orient pharmacophoric groups for optimal target engagement.[1][2]

The core structure of 1-(1-Phenylethyl)piperazine presents a chiral center at the benzylic carbon, allowing for the existence of (R) and (S) enantiomers. This stereochemistry can be a critical determinant in the biological activity of downstream compounds, a key consideration for drug design and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 436099-96-6 | [3] |

| Molecular Formula | C₁₂H₁₉ClN₂ | [3] |

| Molecular Weight | 226.75 g/mol | [3] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [3] |

Synthesis and Purification

While specific peer-reviewed synthetic procedures for 1-(1-Phenylethyl)piperazine are not extensively published, its structure lends itself to common and reliable synthetic transformations in organic chemistry. A plausible and efficient route is the reductive amination of acetophenone with piperazine. This method offers good control over the formation of the desired mono-substituted product.

Proposed Synthesis Workflow: Reductive Amination

The following protocol is a representative method based on established chemical principles for reductive amination.[4][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(1-Phenylethyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(1-Phenylethyl)piperazine hydrochloride is a synthetic compound featuring a piperazine core functionalized with a phenylethyl group. While specific pharmacological data for this particular molecule is limited in publicly available literature, its structural motifs are common in a wide range of neuroactive compounds. This technical guide synthesizes information from structurally related phenylethylpiperazine and arylpiperazine derivatives to propose a putative mechanism of action for this compound. It is hypothesized that this compound primarily interacts with monoamine systems, potentially exhibiting affinity for serotonin and dopamine receptors and/or transporters. This guide provides a comprehensive overview of the theoretical framework for its action and details the requisite experimental protocols to definitively elucidate its pharmacological profile.

Introduction and Molecular Structure

This compound is a member of the piperazine class of compounds, which are known for their diverse pharmacological activities, particularly within the central nervous system (CNS).[1] The core structure consists of a six-membered piperazine ring, with a 1-phenylethyl substituent at one of the nitrogen atoms. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for experimental and potential therapeutic applications.

The molecular structure of 1-(1-Phenylethyl)piperazine suggests its potential to interact with various biological targets. The piperazine ring is a common scaffold in many approved drugs, and the phenylethyl moiety is a key feature of many endogenous neurotransmitters and psychoactive substances. Based on its structural similarity to other known psychoactive compounds, it is plausible that this compound modulates neurotransmitter activity, with potential interactions with the dopamine and serotonin systems.[1]

Putative Pharmacological Targets and Mechanism of Action

Due to the scarcity of direct binding and functional data for this compound, its mechanism of action is inferred from the established pharmacology of structurally analogous compounds. The primary hypothesis is that it functions as a modulator of dopaminergic and serotonergic signaling.

Interaction with the Dopaminergic System

The phenylethylamine backbone within the structure of 1-(1-Phenylethyl)piperazine is a core component of dopamine and other catecholamines. Numerous synthetic cathinones and other stimulants with a similar structural framework exhibit significant affinity for the dopamine transporter (DAT), acting as reuptake inhibitors or releasing agents. It has been suggested that 1-(1-Phenylethyl)piperazine may exhibit weak dopamine reuptake inhibition.[1]

-

Dopamine Transporter (DAT): Inhibition of DAT would lead to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. This is a common mechanism of action for many antidepressant and psychostimulant drugs.

-

Dopamine Receptors (D1-D5): Phenylpiperazine derivatives have been shown to possess affinity for various dopamine receptor subtypes, particularly D2 and D3 receptors.[2][3] The interaction can be agonistic, antagonistic, or partial agonistic, leading to a range of downstream signaling effects.

Interaction with the Serotonergic System

Arylpiperazine derivatives are well-known for their interactions with multiple serotonin (5-HT) receptor subtypes.[4][5] The phenyl group of 1-(1-Phenylethyl)piperazine can be considered a simplified aryl moiety, suggesting potential interactions with 5-HT receptors.

-

Serotonin Transporter (SERT): Similar to its potential action at DAT, 1-(1-Phenylethyl)piperazine may also interact with the serotonin transporter, potentially inhibiting the reuptake of serotonin and increasing its extracellular levels.[1]

-

Serotonin Receptors (5-HT1A, 5-HT2A/2C, etc.): Arylpiperazines often exhibit a complex pharmacology, acting as agonists at some 5-HT receptor subtypes (e.g., 5-HT1A) and antagonists at others (e.g., 5-HT2A/2C).[6] Such a mixed-activity profile can lead to nuanced effects on mood, cognition, and behavior.

Proposed Integrated Mechanism of Action

Based on the available information for related compounds, this compound is likely a multi-target ligand, simultaneously modulating both dopamine and serotonin pathways. The precise functional outcome (e.g., antidepressant, anxiolytic, or psychostimulant effects) would depend on its specific receptor and transporter affinity profile and its functional activity at each target. A hypothetical signaling pathway is depicted below.

Caption: Workflow for a radioligand binding assay.

In Vitro Functional Assays

These assays determine whether the compound acts as an agonist, antagonist, or modulator at its target receptors.

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of this compound at its identified receptor targets.

Methodology: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., Calcium Flux)

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest (e.g., 5-HT2A) and a calcium-sensitive fluorescent dye.

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Assay Procedure:

-

Plate the cells in a 96-well plate.

-

To determine agonist activity, add the compound dilutions to the cells and measure the change in fluorescence over time using a plate reader.

-

To determine antagonist activity, pre-incubate the cells with the compound dilutions, then add a known agonist at its EC80 concentration and measure the inhibition of the agonist-induced fluorescence signal.

-

-

Data Analysis:

-

For agonist activity, plot the fluorescence response against the compound concentration to determine the EC50 value.

-

For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.

-

Methodology: Neurotransmitter Uptake Inhibition Assay

-

Cell Culture: Use a cell line stably expressing the transporter of interest (e.g., DAT or SERT).

-

Assay Procedure:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a radiolabeled substrate (e.g., [3H]-dopamine or [3H]-serotonin).

-

Incubate for a short period to allow for uptake.

-

Terminate the uptake by washing with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

-

Data Analysis: Determine the IC50 value for the inhibition of substrate uptake.

In Vivo Neurochemical and Behavioral Assays

These assays assess the effects of the compound on neurotransmitter levels and behavior in living organisms.

Objective: To measure the in vivo effects of this compound on extracellular dopamine and serotonin levels in specific brain regions and to evaluate its behavioral effects.

Methodology: In Vivo Microdialysis

-

Animal Surgery: Stereotaxically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., striatum for dopamine, prefrontal cortex for serotonin).

-

Perfusion and Sampling: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow flow rate. Collect dialysate samples at regular intervals.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Compare the post-drug neurotransmitter levels to the baseline levels to determine the effect of the compound.

Methodology: Behavioral Assays

-

Locomotor Activity: To assess potential psychostimulant effects.

-

Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like effects.

-

Elevated Plus Maze: To assess potential anxiolytic or anxiogenic effects.

Data Presentation and Interpretation

The data obtained from the proposed experiments should be compiled and analyzed to build a comprehensive pharmacological profile of this compound.

Table 1: Hypothetical Binding Affinity Profile

| Target | Radioligand | Ki (nM) |

| DAT | [3H]-WIN 35,428 | Value |

| SERT | [3H]-Citalopram | Value |

| NET | [3H]-Nisoxetine | Value |

| D2 Receptor | [3H]-Spiperone | Value |

| 5-HT1A Receptor | [3H]-8-OH-DPAT | Value |

| 5-HT2A Receptor | [3H]-Ketanserin | Value |

| ... | ... | ... |

Table 2: Hypothetical Functional Activity Profile

| Target | Assay Type | Functional Activity | Potency (EC50/IC50, nM) |

| DAT | Uptake Inhibition | Inhibitor | Value |

| SERT | Uptake Inhibition | Inhibitor | Value |

| D2 Receptor | Calcium Flux | Antagonist | Value |

| 5-HT1A Receptor | cAMP Assay | Partial Agonist | Value |

| 5-HT2A Receptor | Calcium Flux | Antagonist | Value |

| ... | ... | ... | ... |

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure strongly suggests activity within the dopaminergic and serotonergic systems. The proposed multi-target profile, potentially involving inhibition of dopamine and serotonin reuptake and modulation of their respective receptors, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a clear and comprehensive pathway for researchers to thoroughly characterize the pharmacological properties of this compound, thereby uncovering its full therapeutic or scientific potential.

References

-

PubChem. 1-(1-Phenylethyl)piperazine. [Link]

-

Biomolecules & Therapeutics. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

-

PubMed. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors. [Link]

-

MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

-

Wikipedia. 1-(1-Naphthyl)piperazine. [Link]

-

PubMed Central. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. [Link]

-

PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

Sources

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. innoprot.com [innoprot.com]

An In-Depth Technical Guide to 1-(1-Phenylethyl)piperazine Hydrochloride: Structural Analogs, Derivatives, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(1-phenylethyl)piperazine hydrochloride, a key chemical intermediate and a foundational scaffold for a diverse range of biologically active compounds.[1] We delve into its core chemical properties, established synthetic methodologies, and the structural modifications that give rise to its pharmacologically significant analogs and derivatives. The narrative emphasizes the causality behind experimental choices, linking chemical structure to biological function. Key sections are dedicated to the structure-activity relationships (SAR) of this class of compounds, their primary pharmacological targets, and potential therapeutic applications, particularly in the realm of neuroscience. Furthermore, this guide outlines robust analytical techniques for characterization and quantification. Detailed protocols, comparative data tables, and explanatory diagrams are provided to equip researchers, scientists, and drug development professionals with the critical knowledge required to innovate within this chemical space.

Introduction to this compound

The piperazine ring is a "privileged structure" in medicinal chemistry, a versatile scaffold that appears in numerous approved drugs and clinical candidates.[2][3] Its two nitrogen atoms provide handles for chemical modification, influencing properties like solubility, bioavailability, and target affinity.[4] When combined with a phenylethyl moiety, as in 1-(1-phenylethyl)piperazine, the resulting structure serves as a cornerstone for compounds with significant effects on the central nervous system (CNS).[2][5]

Core Chemical Structure and Properties

1-(1-Phenylethyl)piperazine is characterized by a piperazine ring attached to a phenylethyl group at one of its nitrogen atoms.[5] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for research and formulation.

Table 1: Physicochemical Properties of 1-(1-Phenylethyl)piperazine and its Hydrochloride Salt

| Property | 1-(1-Phenylethyl)piperazine (Free Base) | 1-(1-Phenylethyl)piperazine HCl | Reference(s) |

| CAS Number | 69628-75-7 | Not specified, parent compound referenced | [5][6] |

| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₉ClN₂ | [1][5] |

| Molecular Weight | 190.28 g/mol | 226.75 g/mol | [1][5][6] |

| IUPAC Name | 1-(1-phenylethyl)piperazine | This compound | [6] |

| Appearance | White crystalline solid (typical) | Crystalline solid | [7] |

| Solubility | Soluble in organic solvents | Soluble in water | [5][7] |

Pharmacological Significance and Historical Context

The broader class of phenylpiperazine and benzylpiperazine derivatives has been extensively investigated for its psychoactive properties and therapeutic potential.[8] These compounds are known to interact with a variety of neurotransmitter systems, most notably serotonin (5-HT) and dopamine receptors.[5][9] This interaction underpins their potential application as antidepressants, anxiolytics, antipsychotics, and even as agents for treating neurodegenerative disorders.[3][5][10] The specific arrangement of the phenylethyl group in 1-(1-phenylethyl)piperazine provides a unique three-dimensional structure that influences its binding affinity and selectivity for various biological targets. Research has shown that even subtle changes, such as the chirality of the phenylethyl group (R vs. S enantiomers), can dramatically alter pharmacological activity.[11]

Synthetic Strategies and Methodologies

The synthesis of the 1-(1-phenylethyl)piperazine scaffold is typically achieved through nucleophilic substitution or reductive amination, allowing for flexibility in precursor selection and derivative synthesis.

General Synthesis of the 1-(1-Phenylethyl)piperazine Scaffold

A common and efficient method involves the direct N-alkylation of piperazine with a suitable phenylethyl halide. The use of an excess of piperazine can serve as both the reactant and the base to neutralize the hydrogen halide byproduct, though an external base is often preferred for better yield and control.

Experimental Protocol: N-Alkylation of Piperazine

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anhydrous piperazine (e.g., 5 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (e.g., Nitrogen).[12]

-

Reactant Addition: To the stirred solution, add (1-bromoethyl)benzene (1 equivalent) dropwise at room temperature. The dropwise addition helps to control any exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]

-

Work-up: After cooling to room temperature, filter the mixture to remove piperazine hydrobromide salt. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane and wash with a basic aqueous solution (e.g., 1M NaOH) to remove any remaining salts and unreacted piperazine. Separate the organic layer.[12]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by silica gel flash column chromatography to yield the pure 1-(1-phenylethyl)piperazine free base.[12]

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried.

Diagram 1: General Synthetic Workflow

Caption: Synthetic workflow for 1-(1-phenylethyl)piperazine HCl.

Synthesis of Key Derivatives

The versatility of the piperazine scaffold allows for extensive derivatization.[4]

-

N4-Substitutions: The second nitrogen of the piperazine ring is a prime site for modification. It can be alkylated, acylated, or used in coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a wide variety of functional groups, significantly altering the compound's pharmacological profile.[13]

-

Phenyl Ring Substitutions: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties and lipophilicity of the molecule, which in turn affects receptor binding and pharmacokinetic properties.[14]

Structural Analogs, Derivatives, and Structure-Activity Relationships (SAR)

The biological activity of 1-(1-phenylethyl)piperazine derivatives is highly dependent on their specific chemical structure. SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.[11][14]

Modifications and their Impact

-

Phenyl Ring Substitutions: Hydroxylation of the phenyl ring, particularly at the meta-position, has been shown to be a key modification in analogs with potent analgesic activity.[11] These derivatives often show activity at opioid receptors.

-

Chirality: The stereochemistry at the benzylic carbon is a critical determinant of activity. For a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts.[11] In some cases, the R-(-) enantiomers exhibited narcotic antagonist activity.[11]

-

Piperazine N4-Substituents: The nature of the substituent on the N4 nitrogen atom profoundly influences the compound's activity. For instance, bulky or lipophilic groups can enhance binding to certain receptors.[14]

Table 2: Comparison of Structural Analogs and Reported Activities

| Compound/Derivative Class | Key Structural Feature | Reported Biological Activity | Reference(s) |

| (S)-(+)-4-[2-(3-Hydroxyphenyl)-1-phenylethyl]piperazines | S-enantiomer, 3-hydroxyphenyl group | Potent narcotic agonist (analgesic) activity. | [11] |

| (R)-(-)-4-[2-(3-Hydroxyphenyl)-1-phenylethyl]piperazines | R-enantiomer, 3-hydroxyphenyl group | Narcotic antagonist activity. | [11] |

| N-Arylpiperazines | Aryl group on N1 (e.g., methoxyphenyl) | Anxiolytic and antidepressant-like effects, likely via 5-HT₁A receptors. | [10] |

| Phenothiazine-Piperazine Hybrids | Phenothiazine moiety linked via piperazine | Potent antibacterial, antifungal, and antitubercular activities. | [15][16] |

| Naphthylpiperazines | Naphthyl group instead of phenyl | Mixed serotonergic agent (agonist/antagonist at different 5-HT subtypes). | [17] |

Biological Activity and Mechanism of Action

Derivatives of the 1-(1-phenylethyl)piperazine core interact with multiple targets within the CNS, making them a rich source for neuropharmacological research.[2]

Primary Pharmacological Targets

-

Serotonin (5-HT) Receptors: Many phenylpiperazine derivatives are potent ligands for various serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).[5][17] Their functional activity can range from agonism to antagonism, leading to effects like antidepressant and anxiolytic actions.[10]

-

Dopamine (DA) Receptors: Interaction with dopamine receptors and transporters is another common feature.[5] This can manifest as weak dopamine reuptake inhibition, suggesting potential utility in studying dopamine-related disorders.[5]

-

Other Targets: Depending on the specific substitutions, derivatives can also show affinity for adrenergic receptors, histamine receptors, and even possess antimicrobial or anticancer properties.[5][9][15]

Diagram 2: Postulated Mechanism of Action for Neuroactive Analogs

Caption: Interaction of derivatives with key CNS receptors.

Analytical and Bioanalytical Methods

Accurate identification and quantification of 1-(1-phenylethyl)piperazine and its derivatives are essential for quality control, pharmacokinetic studies, and toxicological screening.[7][18]

Spectroscopic and Chromatographic Techniques

A combination of chromatographic separation and mass spectrometric detection is the gold standard for analyzing these compounds, especially in complex biological matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable piperazine derivatives. It provides excellent separation of isomers and characteristic fragmentation patterns for structural elucidation.[18]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a Quadrupole Time-of-Flight (QTOF) detector, is highly suited for analyzing less volatile or thermally labile derivatives in biological fluids like plasma and tissue homogenates.[10] It offers high sensitivity and selectivity, crucial for pharmacokinetic and biodistribution studies.[10]

Experimental Protocol: Bioanalytical LC-QTOF/MS Method

-

Sample Preparation: Perform protein precipitation on plasma samples using a solvent like acetonitrile. For tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[10]

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use full scan mode for identification and targeted MS/MS (tandem mass spectrometry) for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

-

Validation: Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ).[10]

Table 3: Summary of Typical Analytical Parameters

| Parameter | Technique | Typical Conditions/Values | Reference(s) |

| Separation | GC-MS | Capillary column (e.g., DB-5ms), temperature programming. | [18][19] |

| LC-MS | C18 reverse-phase column, gradient elution. | [10] | |

| Detection | Mass Spectrometry | Electron Ionization (GC) or Electrospray Ionization (LC). | [10][18] |

| Quantification Range | LC-QTOF/MS | LLOQ often in the low ng/mL range (e.g., 10 ng/mL). | [10] |

| Linearity (r²) | LC-QTOF/MS | Typically > 0.99. | [10] |

Future Directions and Research Opportunities

The 1-(1-phenylethyl)piperazine scaffold remains a fertile ground for drug discovery. Future research will likely focus on:

-

Target Selectivity: Designing derivatives with high selectivity for specific receptor subtypes to minimize off-target effects and improve safety profiles.

-

Novel Therapeutic Areas: Exploring the potential of these compounds beyond CNS disorders, for example, as antimicrobial or anticancer agents, based on preliminary findings.[5][15]

-

Advanced Drug Delivery: Developing novel formulations or drug delivery systems to improve the pharmacokinetic properties and brain penetration of promising candidates.

The structural simplicity and synthetic tractability of 1-(1-phenylethyl)piperazine and its analogs ensure their continued relevance in the quest for novel therapeutics.

References

-

Oshiro, Y., et al. (1991). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737134, 1-(1-Phenylethyl)piperazine. Available from: [Link]

-

Wikipedia. (n.d.). 1-(1-Naphthyl)piperazine. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79214, 1-Phenethylpiperazine. Available from: [Link]

-

Cheles, D., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. Available from: [Link]

-

Gajdács, M., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules. Available from: [Link]

-

ResearchGate. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available from: [Link]

-

YouTube. (2024). Pharmacology of Piperazine; Definition, Uses, Mechanism of action, Side effects. Available from: [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Available from: [Link]

-

Bentham Science Publishers. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Available from: [Link]

-

Wikipedia. (n.d.). Piperazine. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Available from: [Link]

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

Wikigenes. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Available from: [Link]

-

PubMed. (2013). Synthesis and biological activity of piperazine derivatives of phenothiazine. Available from: [Link]

-

Analytical Chemistry. (n.d.). A Validated GC Method for the Determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Pharmaceutical Drug Substances. Available from: [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

-

PubMed. (2020). Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy 1-(1-Phenylethyl)piperazine | 69628-75-7 [smolecule.com]

- 6. 1-(1-Phenylethyl)piperazine | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 13. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. hakon-art.com [hakon-art.com]

The Piperazine Scaffold: A Versatile Nucleus in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding, have cemented its role as a cornerstone in the design of a vast array of therapeutic agents.[3][4] This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by substituted piperazine compounds. Moving beyond a simple enumeration of effects, this document delves into the intricate structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies employed to elucidate these properties. By synthesizing data from seminal and contemporary research, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the full potential of the piperazine nucleus in their scientific endeavors.

The Piperazine Moiety: A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine ring in numerous FDA-approved drugs is a testament to its remarkable versatility.[2][5] Its six-membered structure provides a synthetically tractable and conformationally adaptable framework.[6] The two nitrogen atoms within the ring are key to its utility, offering sites for substitution that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] These nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets, while also allowing for the attachment of various functional groups to fine-tune properties such as lipophilicity and metabolic stability.[3][4]

The piperazine core is a common feature in drugs targeting a wide range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[7] Its ability to cross the blood-brain barrier has made it a particularly valuable scaffold for the development of antipsychotic and antidepressant medications.[6]

Anticancer Activity of Substituted Piperazine Compounds

The piperazine scaffold is a prominent feature in the design of numerous anticancer agents, where it often serves as a linker or a solubilizing group, enabling molecules to effectively target key proteins involved in cancer progression.[6][8]

Structure-Activity Relationships (SAR) in Anticancer Piperazines

Structure-activity relationship studies have revealed that specific substitutions on the piperazine ring are crucial for potent anticancer activity. For instance, the introduction of bulky aromatic groups, such as 4-fluorobenzyl and piperazine moieties, has been shown to be a critical anticancer functional group in some derivatives.[1] In a series of vindoline-piperazine conjugates, compounds with a [4-(trifluoromethyl)benzyl]piperazine and a 1-bis(4-fluorophenyl)methyl piperazine substituent demonstrated high potency against a wide range of cancer cell lines, including colon, CNS, melanoma, renal, and breast cancer cells.[9] Similarly, the incorporation of epoxide functionalities and halogen atoms can significantly enhance the cytotoxic activity of piperazine derivatives.[8]

Mechanisms of Action

A primary mechanism through which many piperazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[8][10] While the specific signaling cascades can vary, a common pathway involves the activation of intrinsic apoptotic pathways. This can be initiated by various cellular stressors induced by the compound, leading to the activation of caspase cascades and eventual cell death.

Caption: A typical workflow for evaluating the antimicrobial activity of novel piperazine derivatives.

Quantitative Data on Antimicrobial Activity

| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |

| Chalcone-piperazine derivative | Candida albicans | 2.22 | [11] |

| Coumarin-piperazine derivative 79 | Bacillus subtilis | 0.236 | [1] |

| Coumarin-piperazine derivative 79 | Staphylococcus aureus | 0.355 | [1] |

| Flavone-piperazine derivatives | Various bacteria and fungi | 2 to 2.5-fold more potent than ciprofloxacin and miconazole at 10 µg/mL | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Piperazine derivative stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Multichannel pipette

-

Incubator

Procedure:

-

Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the piperazine derivative stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculum Addition: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

-

Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity of Piperazine Compounds

Piperazine derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and human rhinovirus (HRV). [12][13][14]

Structure-Activity Relationships in Antiviral Piperazines

The antiviral activity of piperazine derivatives is highly dependent on their substitution patterns. For instance, in a series of CCR5 antagonists designed to inhibit HIV-1 entry, specific substitutions on the piperazine ring were crucial for potent activity. [15][16]Similarly, for anti-HBV agents, the nature of the substituent on the piperazine nitrogen played a key role in determining efficacy. [12]

Mechanisms of Action

The antiviral mechanisms of piperazine derivatives are diverse and target-specific. Some compounds act as entry inhibitors, preventing the virus from entering host cells, as seen with CCR5 antagonists for HIV. [15][16]Others may inhibit viral replication by targeting key viral enzymes or proteins. For example, some piperazine-substituted pyranopyridines have been shown to inhibit HBV virion production. [14]In the case of rhinoviruses, certain piperazine-containing compounds bind to the viral capsid, preventing uncoating and release of the viral genome. [13]

Quantitative Data on Antiviral Activity

| Compound ID | Viral Target | Activity (IC50/EC50) | Reference |

| Compound 23h | HIV-1 (CCR5 antagonist) | IC50 = 0.44 µM | [15] |

| Compound 45 | HIV-1 | IC50 = 3.9 µM (H9 cells), 3.7 µM (MT4 cells) | [12] |

| Compound 63 | Hepatitis B virus (HBV) | EC50 = 0.6 µM | [12] |

| Compound 82 | Hepatitis C virus (HCV) helicase | IC50 = 3.2 µM | [12] |

| SDZ 880-061 | Human Rhinovirus (HRV) | Inhibited 85% of 89 serotypes at ≤ 3 µg/ml | [13] |

Antipsychotic and CNS Activity of Piperazine Derivatives

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system, particularly for the treatment of psychosis and depression. [17][18][19]Many antipsychotic drugs, both typical and atypical, incorporate a piperazine ring to interact with dopamine and serotonin receptors. [17]

Role in Receptor Binding

The nitrogen atoms of the piperazine ring are often crucial for binding to neurotransmitter receptors, such as dopamine (D2) and serotonin (5-HT) receptors. [17]The conformational flexibility of the piperazine ring allows it to adopt the optimal geometry for interaction with the receptor binding pocket. [20]The substituents on the piperazine nitrogens can be tailored to modulate affinity and selectivity for different receptor subtypes. [17]

Multi-Targeting Approaches

Modern antipsychotic drug design often employs a multi-receptor affinity strategy to achieve a better therapeutic profile with fewer side effects. [21][22]Piperazine derivatives are well-suited for this approach, as modifications to the scaffold can lead to compounds with balanced affinities for multiple receptors, such as D2, 5-HT1A, and 5-HT2A receptors. [21]

Conclusion and Future Perspectives

The piperazine scaffold continues to be an exceptionally fruitful and versatile platform in drug discovery. Its presence in a multitude of clinically successful drugs underscores its importance. The diverse biological activities of substituted piperazine compounds, ranging from anticancer and antimicrobial to antiviral and antipsychotic effects, highlight the vast therapeutic potential that can be unlocked through judicious chemical modification.

Future research in this field will likely focus on several key areas. The development of more selective and potent piperazine derivatives through structure-based drug design and combinatorial chemistry will remain a priority. A deeper understanding of the mechanisms of action, particularly for novel compounds, will be crucial for their clinical translation. Furthermore, the exploration of piperazine-based compounds for emerging therapeutic targets and in the context of personalized medicine holds significant promise. The continued investigation of this "privileged scaffold" is certain to yield new and improved therapeutic agents for a wide range of human diseases.

References

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20). Preprints.org. Retrieved January 3, 2026, from [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved January 3, 2026, from [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Bentham Science. Retrieved January 3, 2026, from [Link]

-

Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. (n.d.). Arabian Journal of Chemistry. Retrieved January 3, 2026, from [Link]

-

Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. Retrieved January 3, 2026, from [Link]

-

(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (n.d.). PMC. Retrieved January 3, 2026, from [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Piperazine derivatives of natural compounds with anticancer activity. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. (n.d.). PMC - NIH. Retrieved January 3, 2026, from [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, October 1). Retrieved January 3, 2026, from [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025, June 19). Bentham Science Publishers. Retrieved January 3, 2026, from [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025, April 23). PMC - PubMed Central. Retrieved January 3, 2026, from [Link]

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing. Retrieved January 3, 2026, from [Link]

-

Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021, June 17). PubMed. Retrieved January 3, 2026, from [Link]

-

Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Piperazine based antimicrobial polymers: a review. (2021, April 23). RSC Advances (RSC Publishing). Retrieved January 3, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. (2013, January 7). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2025, December 26). ACS Omega - ACS Publications. Retrieved January 3, 2026, from [Link]

-

synthesis and biological evaluation of some novel piperazine derivatives. (2025, August 8). ResearchGate. Retrieved January 3, 2026, from [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. (2022, November 1). Bentham Science. Retrieved January 3, 2026, from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017, September 13). Semantic Scholar. Retrieved January 3, 2026, from [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 3, 2026, from [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.Org. Retrieved January 3, 2026, from [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ijpsr.com [ijpsr.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 13. Synthesis and activity of piperazine-containing antirhinoviral agents and crystal structure of SDZ 880-061 bound to human rhinovirus 14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]